4-Hydroxy Levamisole

Overview

Description

p-Hydroxylevamisole is a metabolite of levamisole, a compound initially developed as an anthelmintic agent for treating parasitic worm infections in humans and animals . Levamisole has also been used for its immunomodulatory properties in treating inflammatory conditions and certain types of cancer . p-Hydroxylevamisole is formed through the hydroxylation of levamisole and is often studied for its pharmacokinetic and pharmacodynamic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Hydroxylevamisole typically involves the hydroxylation of levamisole. This can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the use of high-performance liquid chromatography (HPLC) with ultraviolet detection to analyze the urinary metabolite p-Hydroxylevamisole .

Industrial Production Methods

The focus is generally on the synthesis and analysis of levamisole and its metabolites for pharmacokinetic studies .

Chemical Reactions Analysis

Types of Reactions

p-Hydroxylevamisole undergoes various chemical reactions, including:

Oxidation: The hydroxylation of levamisole to form p-Hydroxylevamisole is an oxidation reaction.

Conjugation: p-Hydroxylevamisole can undergo conjugation with glucuronic acid, forming glucuronide conjugates .Common Reagents and Conditions

Oxidizing Agents: Used for the hydroxylation of levamisole.

Enzymes: Such as beta-glucuronidase, used for hydrolysis of urine samples to analyze conjugated metabolites.

Major Products Formed

p-Hydroxylevamisole: The primary product formed from the hydroxylation of levamisole.

Glucuronide Conjugates: Formed through the conjugation of p-Hydroxylevamisole with glucuronic acid.

Scientific Research Applications

p-Hydroxylevamisole is primarily studied in the context of its parent compound, levamisole. Its applications include:

Pharmacokinetic Studies: Understanding the metabolism and excretion of levamisole.

Toxicology: Investigating the toxic effects of levamisole and its metabolites.

Analytical Chemistry: Developing methods for the detection and quantification of levamisole and its metabolites in biological samples.

Mechanism of Action

The mechanism of action of p-Hydroxylevamisole is closely related to that of levamisole. Levamisole acts as a nicotinic acetylcholine receptor agonist, causing continuous stimulation of parasitic worm muscles, leading to paralysis . The hydroxylated metabolite, p-Hydroxylevamisole, is involved in the metabolic pathways of levamisole, contributing to its pharmacokinetic profile .

Comparison with Similar Compounds

Similar Compounds

Levamisole: The parent compound, used as an anthelmintic and immunomodulatory agent.

Aminorex: Another metabolite of levamisole, known for its stimulant properties.

Uniqueness

p-Hydroxylevamisole is unique in its role as a metabolite of levamisole, contributing to the overall pharmacokinetic and pharmacodynamic profile of the parent compound. Its formation and excretion provide insights into the metabolism and potential toxic effects of levamisole .

Biological Activity

4-Hydroxy Levamisole is a metabolite of Levamisole, an anthelmintic and immunomodulatory agent primarily used in veterinary medicine and for treating certain human conditions, including colorectal cancer. This article delves into the biological activities of this compound, highlighting its pharmacokinetics, immunological effects, and potential therapeutic applications.

Overview of Levamisole and Its Metabolites

Levamisole is known for its ability to stimulate the immune system and enhance the efficacy of other treatments, such as chemotherapy. The compound undergoes extensive metabolism in the body, producing several metabolites, including this compound. This metabolite is particularly notable due to its biological activity and implications for both therapeutic efficacy and toxicity.

Pharmacokinetics

Pharmacokinetic studies have shown that Levamisole and its metabolites, including this compound, exhibit variable absorption and elimination profiles.

- Absorption : Peak plasma levels of Levamisole are typically reached within 1 to 2 hours after oral administration. Studies indicate that the concentration of this compound can be significant in patients treated with Levamisole for various conditions .

- Metabolism : The primary metabolic pathways involve hydroxylation and conjugation. In humans, approximately 10% to 30% of Levamisole is metabolized to this compound, alongside other metabolites such as R92535 and R9313 .

Immunomodulatory Effects

This compound exhibits several immunomodulatory properties:

- T-cell Activation : It enhances T-cell responses by promoting T-cell activation and proliferation. This effect is crucial in conditions requiring immune enhancement .

- Monocyte Function : The metabolite potentiates monocyte and macrophage functions, including phagocytosis and chemotaxis, which are vital for effective immune responses .

- Antibody Formation : It stimulates antibody production against various antigens, contributing to its immunotherapeutic potential .

Clinical Implications

The clinical implications of this compound's biological activity are significant:

- Cancer Treatment : In combination with fluorouracil, it has been shown to improve outcomes in patients with resected Dukes stage C colorectal cancer by enhancing immune response and reducing tumor recurrence .

- Autoimmune Disorders : Its immunomodulatory effects have led to investigations into its use in autoimmune diseases where immune regulation is beneficial .

Case Studies

Several case studies highlight the effects of Levamisole and its metabolites:

- Levamisole-Induced Vasculitis : A notable case involved a patient who developed systemic vasculitis following accidental ingestion of Levamisole. The treatment included corticosteroids but did not alleviate the neurotoxic effects associated with this compound exposure .

- Cocaine Adulteration : Increasing cases of cocaine adulterated with Levamisole have been reported. Patients exhibit symptoms such as leukopenia and skin lesions resembling vasculitis due to the immunological impact of both substances. This phenomenon underscores the need for awareness among healthcare providers regarding the potential complications arising from such combinations .

Research Findings

Recent studies have focused on the pharmacodynamics and toxicology associated with this compound:

- Toxicity Profiles : Research indicates that while the metabolite has beneficial immunomodulatory effects, it can also lead to adverse reactions when present in high concentrations or when combined with other drugs .

- Metabolic Pathways : Advanced analytical techniques such as LC-MS have been employed to elucidate the metabolic pathways involving this compound, revealing its role in enhancing or modifying the pharmacological effects of Levamisole itself .

Properties

IUPAC Name |

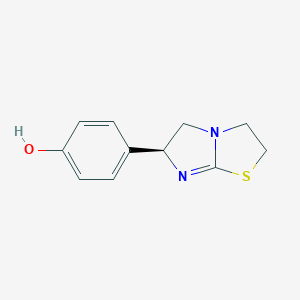

4-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c14-9-3-1-8(2-4-9)10-7-13-5-6-15-11(13)12-10/h1-4,10,14H,5-7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEDXUHDXKEDES-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=N[C@H](CN21)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219446 | |

| Record name | 4-Hydroxylevamisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69359-04-2 | |

| Record name | 4-Hydroxylevamisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069359042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxylevamisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-LEVAMISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0IVI400Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.